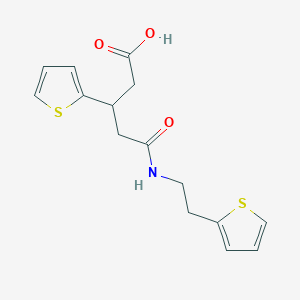
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the compound’s systematic name, common names, and identifiers like the CAS number, EC number, and possibly a SMILES string or InChI key .
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized from its constituent elements or from other compounds. It might include reaction mechanisms, catalysts used, reaction conditions, and yield .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, common reactions, products formed, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral data .Scientific Research Applications
Synthesis and Chemical Reactions
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide is involved in various synthesis and chemical reaction studies. For instance, it participates in the palladium-catalyzed synthesis of 2-(aminomethyl)indoles, showcasing its utility in generating complex organic structures with potential pharmacological activities. This process highlights the compound's role in facilitating reactions that yield compounds with significant yields, demonstrating its importance in organic synthesis methodologies (Ambrogio, Cacchi, & Fabrizi, 2006).
Antiallergic Activity
Research on derivatives of this compound has shown antiallergy activity, particularly in the context of passive foot anaphylaxis (PFA) assays, although these derivatives did not exhibit activity in the guinea pig anaphylaxis (GPA) assay. This indicates the compound's potential in the development of antiallergic drugs, albeit with specificity to certain assays (Walsh, Green, Franzyshen, Nolan, & Yanni, 1990).
Insecticide Development
The compound's scaffold has been used as a lead for designing novel insecticides with a new mode of action. Derivatives based on the this compound structure have shown biological activity against the armyworm, indicating the potential for developing insecticides that could contribute to agricultural pest management (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Anticholinesterase Activity
Compounds derived from this compound have been synthesized and evaluated for their anticholinesterase activity, particularly against acetylcholinesterase (AChE). Such studies are crucial for developing treatments for conditions like Alzheimer's disease, where inhibition of AChE can alleviate symptoms (Yurttaş, Kaplancıklı, & Özkay, 2013).
Anticancer Activity
This compound derivatives have also been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown promising results against various human cancer cell lines, indicating the compound's potential as a basis for developing new anticancer drugs. Molecular docking studies further support their mechanism of action against specific cancer targets (Boddu, Pagudala, Gandamalla, Balabadra, Manga, Yellu, & Subhashini, 2018).
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the wide range of biological activities associated with indole derivatives that this compound likely interacts with its targets in a way that modulates these activities . The resulting changes could include alterations in cellular signaling pathways, gene expression, or enzymatic activity.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway alterations could include changes in cell growth, inflammation, viral replication, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, cholinesterase activity, and more .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that this compound induces a variety of molecular and cellular changes . These could include alterations in cell signaling, gene expression, enzymatic activity, and more.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-piperazin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-12-5-3-4-6-13(12)16-14(18)11-17-9-7-15-8-10-17/h3-6,15H,2,7-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZJBWZWGMLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoic acid](/img/structure/B2690003.png)
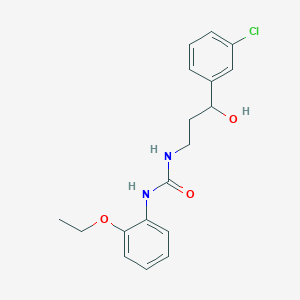
![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)
![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
![Methyl 4-[(4-thiomorpholin-4-yloxan-4-yl)methylcarbamoyl]benzoate](/img/structure/B2690009.png)
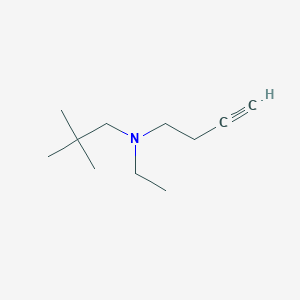
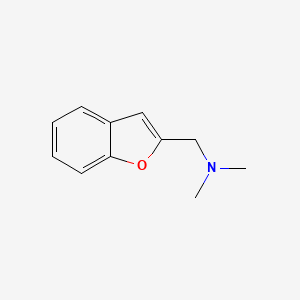

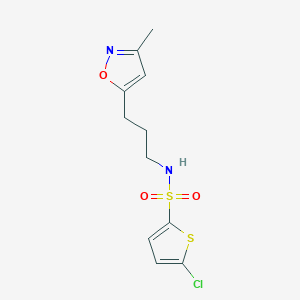
![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2690023.png)
